4-Aminotetrahydropyrimidine-2(1h)-thione
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Overview
Description
4-Amino-2-mercaptopyrimidine is an organosulfur compound with the molecular formula C4H5N3S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4-position and a mercapto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-mercaptopyrimidine can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-diethoxypropionitrile with carbamimidothioic acid. The reaction typically requires heating and the presence of a suitable solvent .
Industrial Production Methods: In industrial settings, the production of 4-Amino-2-mercaptopyrimidine often involves the use of thiourea as a starting material. Thiourea reacts with appropriate aldehydes or ketones under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-Amino-2-mercaptopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It has shown promise as an antileukemic and anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-mercaptopyrimidine involves its interaction with specific molecular targets. For instance, it inhibits iodothyronine 5’-deiodinase, an enzyme responsible for the deiodination of thyroxine in human liver cells. This inhibition can affect thyroid hormone metabolism and has potential therapeutic implications .
Comparison with Similar Compounds
- 2-Thiocytosine
- 2-Mercaptopyrimidine
- 2-Mercaptopyridine
- 2-Mercaptobenzimidazole
- 2-Mercaptoimidazole
Comparison: 4-Amino-2-mercaptopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-thiocytosine, it has an additional amino group that enhances its reactivity and potential as an enzyme inhibitor .
Properties
Molecular Formula |
C4H9N3S |
---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
4-amino-1,3-diazinane-2-thione |
InChI |
InChI=1S/C4H9N3S/c5-3-1-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8) |
InChI Key |
JVKCLIQNDCHMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)NC1N |
Origin of Product |
United States |
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